molecular formula C23H22ClN3O2S B2973350 3-butyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114661-04-9

3-butyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2973350
CAS No.: 1114661-04-9
M. Wt: 439.96
InChI Key: SINFQCLLICXFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
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Scientific Research Applications

H1-Antihistaminic Agents

Quinazolinone derivatives have been synthesized and evaluated for their H1-antihistaminic activity. For example, novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showed significant protection against histamine-induced bronchospasm in guinea pigs, with some compounds demonstrating comparable activity to chlorpheniramine maleate but with lesser sedation effects (Alagarsamy, Shankar, & Murugesan, 2008).

Anticancer Activity

Quinazolinone derivatives have been explored for their anticancer properties. A study synthesized and characterized a series of compounds targeting EGFR-tyrosine kinase as antitumor agents. One particular compound showed remarkable activity against CNS cancer cell lines, highlighting the potential of quinazolinone derivatives in cancer therapy (Noolvi & Patel, 2013).

Diuretic Agents

Research into quinazolinone derivatives has also investigated their potential as diuretic agents. A study prepared a series of quinazolin-4(3H)-one derivatives and evaluated their diuretic activity, finding significant results for some compounds, which could offer new approaches to managing conditions that require diuresis (Maarouf, El‐Bendary, & Goda, 2004).

Antimicrobial Activity

Quinazolinone compounds have been synthesized with the aim of developing new antimicrobial agents. A series of amino acid/dipeptide derivatives of quinazolin-3(4H)-one showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as a basis for novel antimicrobial therapies (Kapoor, Nabi, Gupta, & Gupta, 2017).

Properties

IUPAC Name

3-butyl-2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c1-3-4-13-27-22(28)18-7-5-6-8-19(18)26-23(27)30-14-20-15(2)29-21(25-20)16-9-11-17(24)12-10-16/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINFQCLLICXFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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